3,3-dimethoxy-2-methylcyclobutan-1-one
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Overview
Description
3,3-dimethoxy-2-methylcyclobutan-1-one is an organic compound with the molecular formula C7H12O3 It is a cyclobutanone derivative characterized by the presence of two methoxy groups and a methyl group attached to the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethoxy-2-methylcyclobutan-1-one typically involves the reaction of 2-methylcyclobutanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-methylcyclobutanone and methanol
Catalysts: Industrial-grade acidic catalysts
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Purification: Distillation or recrystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
3,3-dimethoxy-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Various substituted cyclobutanones
Scientific Research Applications
3,3-dimethoxy-2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethoxy-2-methylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Another cyclobutanone derivative with similar structural features.
3,3-Dimethoxy-2-butanone: A related compound with a butanone backbone instead of a cyclobutanone ring.
Uniqueness
3,3-dimethoxy-2-methylcyclobutan-1-one is unique due to its specific substitution pattern on the cyclobutanone ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
73446-83-0 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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